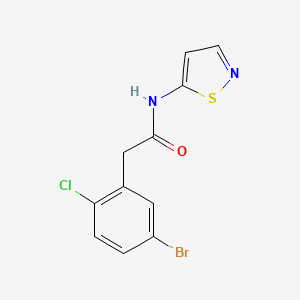![molecular formula C14H10ClF2N5 B7431912 N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-(difluoromethyl)pyrimidin-4-amine](/img/structure/B7431912.png)
N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-(difluoromethyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-(difluoromethyl)pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in the scientific literature. In
Mécanisme D'action
The mechanism of action of compound X involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in cell cycle regulation. Compound X also inhibits the activity of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), which are involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit various biochemical and physiological effects in the body. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Compound X also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has been shown to modulate the immune response by inhibiting the differentiation of T helper 17 (Th17) cells and promoting the differentiation of regulatory T (Treg) cells.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has several advantages for use in lab experiments. It exhibits high selectivity and potency against its targets, making it a useful tool for studying specific biological pathways. Compound X is also stable and easy to handle in the laboratory. However, there are some limitations to the use of compound X in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, the high potency of compound X can make it challenging to determine the appropriate concentration for use in experiments.
Orientations Futures
There are several future directions for research on compound X. One potential area of research is the development of novel analogs of compound X with improved pharmacokinetic properties. Another area of research is the study of the effects of compound X on the gut microbiome and its potential use in the treatment of inflammatory bowel disease. Additionally, the potential use of compound X in combination with other drugs for the treatment of cancer and other diseases warrants further investigation.
Méthodes De Synthèse
The synthesis of compound X involves the reaction of 2-chlorophenylhydrazine with 4,6-difluoropyrimidine-5-carboxylic acid under appropriate reaction conditions. The reaction yields compound X as a white solid with a purity of >98% as determined by HPLC analysis. The synthesis method of compound X has been optimized to provide a high yield and purity of the final product.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. Compound X has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-(difluoromethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2N5/c15-10-3-1-2-4-12(10)22-7-9(6-20-22)21-13-5-11(14(16)17)18-8-19-13/h1-8,14H,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDYEPJMEDUFSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)NC3=NC=NC(=C3)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2-methoxyphenoxy]-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7431831.png)
![5-[[4-[(6-Chloro-5-fluoropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7431832.png)
![N-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]-5-ethyl-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B7431833.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2-methylpropyl)pyrimidin-5-yl]thiophene-2-carboxamide](/img/structure/B7431836.png)
![2-N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]thiophene-2,5-dicarboxamide](/img/structure/B7431840.png)
![4-cyano-N-[(3,5-dibromopyridin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B7431847.png)
![2-[(3-fluoro-2-iodophenyl)methyl]-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7431852.png)

![N-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]-4-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7431865.png)
![6-cyclopropyl-N-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7431872.png)
![3-(2-Bromophenyl)-3-[[4-(3-fluorophenyl)-1,3,5-triazin-2-yl]amino]propan-1-ol](/img/structure/B7431877.png)
![6,7,8-trifluoro-4-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methylamino]quinoline-3-carbonitrile](/img/structure/B7431892.png)
![N-[1-[5-cyclopropyl-4-[2-[ethyl(methyl)amino]-2-oxoethyl]-1,2,4-triazol-3-yl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7431901.png)
![2-(cyclopropylmethyl)-N-[[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)propanoyl]pyrrolidin-3-yl]methyl]-1,3-oxazole-4-carboxamide](/img/structure/B7431902.png)